4-methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one
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Overview
Description
4-Methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is notable for its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with cyclopentanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like acetone. The mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
4-Methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 4-methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, it may inhibit DNA gyrase, leading to antimicrobial effects, or modulate inflammatory pathways to exert anti-inflammatory actions .
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 4-methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Another derivative with potential biological activities.
7-Hydroxycoumarin: Known for its antimicrobial and anticancer properties.
Uniqueness: this compound is unique due to its specific structural features and the presence of the oxocyclopentyloxy group.
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-methyl-7-(2-oxocyclopentyl)oxychromen-2-one |
InChI |
InChI=1S/C15H14O4/c1-9-7-15(17)19-14-8-10(5-6-11(9)14)18-13-4-2-3-12(13)16/h5-8,13H,2-4H2,1H3 |
InChI Key |
UDCMJKJFGCMHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCC3=O |
Origin of Product |
United States |
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